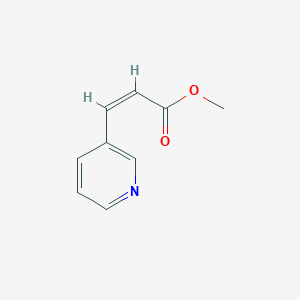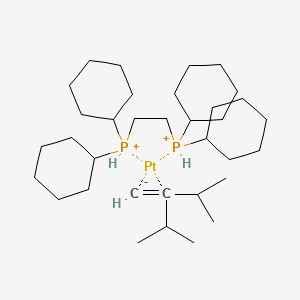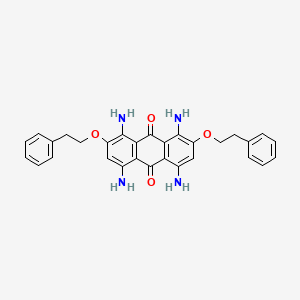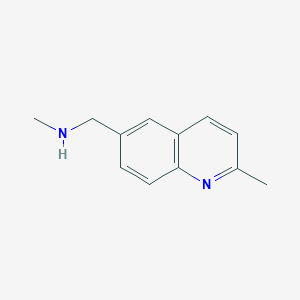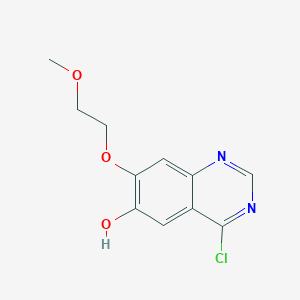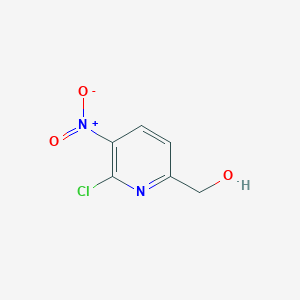
(6-Chloro-5-nitropyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-5-nitropyridin-2-yl)methanol is a useful research compound. Its molecular formula is C6H5ClN2O3 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing (6-Chloro-5-nitropyridin-2-yl)methanol involves the reduction of ethyl 6-chloro-5-nitropicolinate using diisobutylaluminium hydride (DIBAL) in tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is carried out by slowly adding DIBAL to a solution of ethyl 6-chloro-5-nitropicolinate in DCM, followed by stirring and further addition of DIBAL. The resulting mixture is then treated with a saturated solution of Rochelle salt, extracted with DCM, and purified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chloro-5-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophilic substitution reactions often use bases or catalysts to facilitate the reaction.
Major Products Formed
Oxidation: 6-Chloro-5-nitropicolinaldehyde.
Reduction: 6-Chloro-5-aminopyridin-2-yl)methanol.
Substitution: Various substituted pyridinylmethanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(6-Chloro-5-nitropyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes[][1].
Mécanisme D'action
The mechanism of action of (6-Chloro-5-nitropyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Chloro-5-nitropyridin-3-yl)methanol: Similar structure but with a different position of the nitro group[][1].
(6-Methyl-5-nitropyridin-2-yl)methanol: Similar structure with a methyl group instead of a chloro group.
(2-Chloro-6-methylpyridin-4-yl)methanol: Similar structure with different positions of the substituents.
Uniqueness
(6-Chloro-5-nitropyridin-2-yl)methanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both chloro and nitro groups on the pyridine ring allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C6H5ClN2O3 |
|---|---|
Poids moléculaire |
188.57 g/mol |
Nom IUPAC |
(6-chloro-5-nitropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5ClN2O3/c7-6-5(9(11)12)2-1-4(3-10)8-6/h1-2,10H,3H2 |
Clé InChI |
BSODWGSEPKGMFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1CO)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


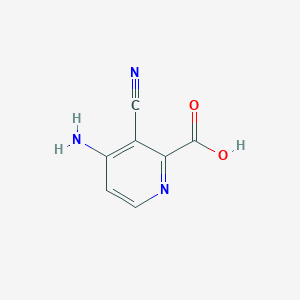
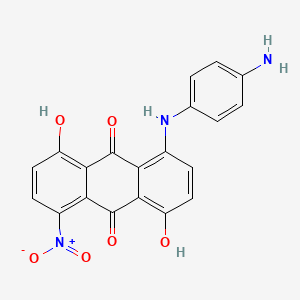
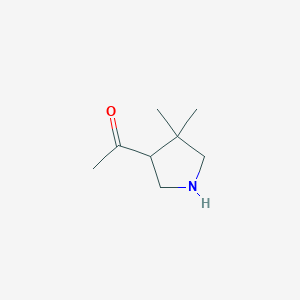

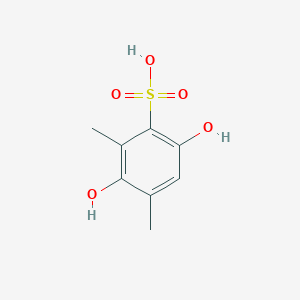
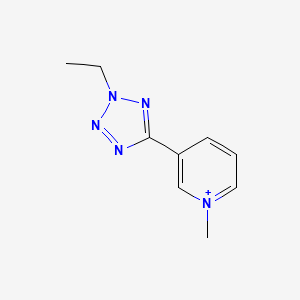
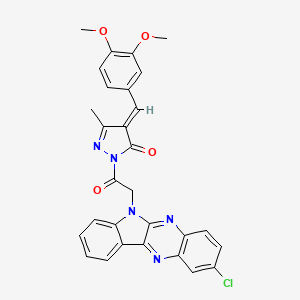

![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)
